[3-(Benzyloxy)-4-methylphenyl]methanol
Overview
Description
[3-(Benzyloxy)-4-methylphenyl]methanol: is an organic compound with the molecular formula C14H14O2 It is a derivative of benzyl alcohol, where the benzyl group is substituted with a benzyloxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Benzyloxy)-4-methylphenyl]methanol typically involves the reaction of 3-(benzyloxy)-4-methylbenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures including extraction and purification by column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative reducing agents and solvents may be employed to optimize the reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Benzyloxy)-4-methylphenyl]methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles such as sodium hydride (NaH) can lead to the formation of ethers or other derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic conditions.
Reduction: NaBH4 in alcohol solvents, catalytic hydrogenation with Pd/C.
Substitution: NaH or other strong nucleophiles in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 3-(Benzyloxy)-4-methylbenzaldehyde, 3-(Benzyloxy)-4-methylbenzoic acid.
Reduction: 3-(Benzyloxy)-4-methylbenzyl alcohol.
Substitution: Various ethers and derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [3-(Benzyloxy)-4-methylphenyl]methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. It can be used as a substrate or inhibitor in enzymatic assays.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities. Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: In the industrial sector, the compound is used in the manufacture of specialty chemicals, fragrances, and flavoring agents. Its unique chemical properties make it suitable for use in various formulations and products.
Mechanism of Action
The mechanism of action of [3-(Benzyloxy)-4-methylphenyl]methanol involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound may act as a substrate that undergoes transformation by the enzyme. The benzyloxy and methyl groups can influence the binding affinity and reactivity of the compound, leading to specific biochemical effects.
Comparison with Similar Compounds
Benzyl Alcohol: A simple aromatic alcohol with similar structural features but lacking the benzyloxy and methyl groups.
4-Methylbenzyl Alcohol: Similar to [3-(Benzyloxy)-4-methylphenyl]methanol but without the benzyloxy group.
3-Benzyloxybenzyl Alcohol: Similar but without the methyl group.
Uniqueness: The presence of both the benzyloxy and methyl groups in this compound imparts unique chemical properties that differentiate it from similar compounds. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-methyl-3-phenylmethoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12-7-8-14(10-16)9-15(12)17-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVCRKCGVJJDFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641016 | |
Record name | [3-(Benzyloxy)-4-methylphenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916792-34-2 | |
Record name | 4-Methyl-3-(phenylmethoxy)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916792-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Benzyloxy)-4-methylphenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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